1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of heterocyclic organic compounds It features a quinoline core structure with a chlorine-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-pyridinecarboxaldehyde and tetrahydroquinoline.
Condensation Reaction: The 6-chloro-2-pyridinecarboxaldehyde undergoes a condensation reaction with tetrahydroquinoline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Different tetrahydroquinoline derivatives.
Substitution: Compounds with substituted pyridine rings, depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-pyridinyl)methanol
- 1-(6-Chloro-2-pyridinyl)-cyclobutanecarbonitrile
- 1-(6-Chloro-2-pyridinyl)piperazine
Uniqueness
1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of a quinoline core and a chlorine-substituted pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(6-chloropyridin-2-yl)-3,4-dihydro-2H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c15-13-8-3-9-14(16-13)17-10-4-6-11-5-1-2-7-12(11)17/h1-3,5,7-9H,4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOPGCKPHMPYHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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